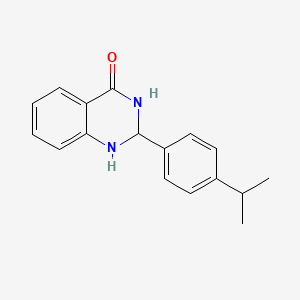
2-Ethyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of heterocyclic compounds, including pyrimidine derivatives, is a significant area of research due to their potential applications in various fields. For example, the synthesis of pyrimidine linked pyrazole heterocyclics demonstrates their applicability in developing insecticidal and antibacterial agents. These compounds are synthesized through cyclocondensation under microwave irradiation, showcasing their chemical versatility and potential for biological activities (Deohate & Palaspagar, 2020). Similarly, the synthesis of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives has been reported, where these compounds exhibited antibacterial and antifungal activities, emphasizing the structural importance of the pyrimidine moiety in medicinal chemistry (Desai & Dodiya, 2014).
Biological Activities
The biological activities of pyrimidine derivatives extend beyond antimicrobial properties. Synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters have shown significant enzymatic activity enhancement, particularly in increasing the reactivity of cellobiase, an enzyme relevant in biofuel production and biomass degradation (Abd & Awas, 2008). This indicates the potential of pyrimidine derivatives in biotechnological applications.
Antimicrobial and Antitumor Applications
Further illustrating the versatility of pyrimidine derivatives, novel synthesis routes have been developed for oxadiazoles, oxadiazolopyridines, and pyridopyridazines, which could be prepared by condensing specific hydrazides with cyanoacetate derivatives. These compounds have shown promise in antimicrobial and antitumor applications, highlighting the potential of pyrimidine-based compounds in developing new therapeutic agents (Elnagdi et al., 1988).
Anticancer and Anti-inflammatory Properties
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized, demonstrating significant in vitro anti-cancer activity. These findings suggest the potential of pyrimidine and oxadiazole derivatives in cancer treatment, providing a basis for further investigation into their therapeutic applications (Maftei et al., 2016).
Properties
IUPAC Name |
2-ethyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-3-10(4-2)15(21)20-8-11(9-20)14-18-13(19-22-14)12-16-6-5-7-17-12/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXHMRYAGLRRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
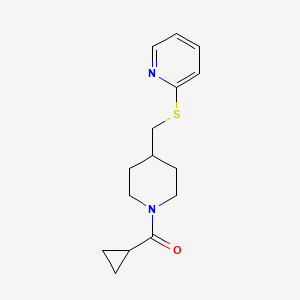
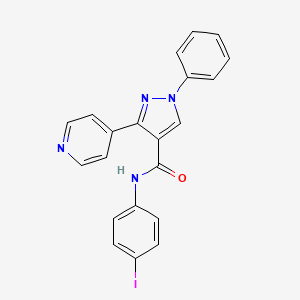
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
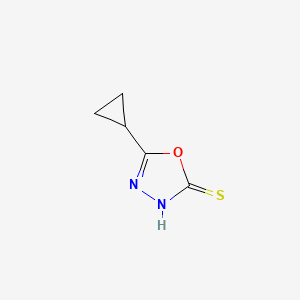

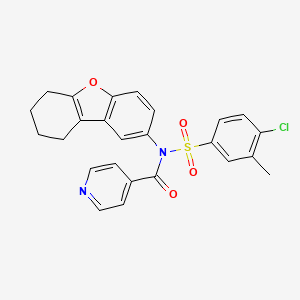
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)
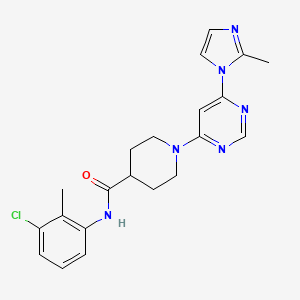
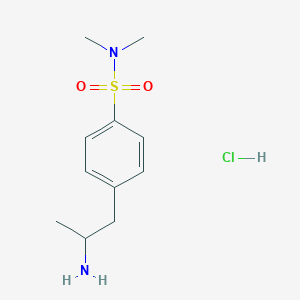
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2591313.png)
